molecular formula C16H27N3O3 B5597544 (3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol

(3R*,4R*)-4-amino-1-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}piperidin-3-ol

Cat. No. B5597544
M. Wt: 309.40 g/mol
InChI Key: ADFWLOHKCIEFKX-HUUCEWRRSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches

    The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of certain 4-substituted-4-aminopiperidine derivatives employs isonipecotate as a starting material and Curtius rearrangement as a key step (Jiang et al., 2004).

  • Efficient Synthesis Methods

    A one-step synthesis method for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans demonstrates the efficiency of certain synthesis processes (Shestopalov et al., 2002).

Molecular Structure Analysis

  • Structure Characterization: The structure of piperidine derivatives is often characterized by methods such as IR, 1H-NMR, and EI-MS spectral data. For example, 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone has a 'sofa' conformation due to conjugation between donor and acceptor parts (Nesterov et al., 2003).

Chemical Reactions and Properties

  • Chemical Reactivity: Piperidine derivatives can undergo various chemical reactions, such as the Mannich reaction, which involves aminomethylation. This is illustrated in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides (Dotsenko et al., 2012).

Scientific Research Applications

Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines

Synthesis of Furo[3,2-e]pyrazolo[3,4-b]pyrazines : The creation of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines through the reaction of specific precursors demonstrates the versatility of furo compounds in heterocyclic chemistry. These compounds hold promise for future pharmacological studies, underscoring the importance of furo derivatives in medicinal chemistry (El‐dean et al., 2018).

Furan Ring Containing Organic Ligands

Furan-Based Ligands and Metal Complexes : The synthesis of 4-(5-((diphenylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid from Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate highlights the potential of furan derivatives in coordination chemistry. These compounds, when complexed with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, exhibit varied antimicrobial activities, suggesting their potential applications in the development of new antimicrobial agents (Patel, 2020).

properties

IUPAC Name

[(3R,4R)-4-amino-3-hydroxypiperidin-1-yl]-[5-(diethylaminomethyl)-2-methylfuran-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-4-18(5-2)9-12-8-13(11(3)22-12)16(21)19-7-6-14(17)15(20)10-19/h8,14-15,20H,4-7,9-10,17H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFWLOHKCIEFKX-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(O1)C)C(=O)N2CCC(C(C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=CC(=C(O1)C)C(=O)N2CC[C@H]([C@@H](C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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